

Protocol for the Fractional Distillation of C12H26 Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Diethyl-2,2-dimethylhexane*

Cat. No.: *B14536976*

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the separation of C12H26 (dodecane) isomers using fractional distillation. Due to the high boiling points of these isomers and the small differences between them, a vacuum fractional distillation setup is recommended to prevent thermal degradation and achieve efficient separation. This protocol outlines the necessary equipment, reagents, and a step-by-step procedure for isolating specific isomers from a mixture. Additionally, a comprehensive table of boiling points for various C12H26 isomers is provided for reference.

Introduction

Dodecane (C12H26) is a saturated hydrocarbon with 355 constitutional isomers.^[1] These isomers often exhibit small differences in their physical properties, including their boiling points, making their separation a challenging task. Fractional distillation is a fundamental technique used to separate liquid mixtures based on differences in boiling points.^{[2][3]} For high-boiling point compounds like dodecane isomers, performing the distillation under reduced pressure (vacuum distillation) is crucial to lower the boiling points and prevent decomposition.^[4]

The efficiency of a fractional distillation is determined by the number of theoretical plates in the distillation column and the reflux ratio. A higher number of theoretical plates and a higher reflux ratio lead to better separation of components with close boiling points.^[5] This protocol is designed for a laboratory setting and can be adapted for various scales of operation.

Data Presentation: Boiling Points of C12H26 Isomers

The successful separation of C12H26 isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the atmospheric boiling points of n-dodecane and several of its branched isomers.

Isomer Name	CAS Number	Boiling Point (°C)	Boiling Point (K)
n-Dodecane	112-40-3	216.3[6][7]	489.5
2-Methyldecane	6975-98-0	189.3[8][9]	462.5
3-Methyldecane	13151-34-3	~196	~469
4-Methyldecane	2847-72-5	~192	~465
5-Methyldecane	13151-35-4	186.1[10]	459.3
2,2-Dimethyldecane	17302-37-3	201[11]	474
2,9-Dimethyldecane	1002-17-1	Not available	Not available
2,6-Dimethyldecane	13150-81-7	Not available	Not available
3,8-Dimethyldecane	Not available	Not available	Not available
3-Ethyldecane	17085-96-0	~202-209[12]	~475-482
2,4,6-Trimethylnonane	Not available	192[13]	465
2,2,4,4-Tetramethyloctane	62183-79-3	Not available	Not available
2,3,6,7-Tetramethyloctane	52670-34-5	Not available	Not available
3,3,6,6-Tetramethyloctane	62199-46-6	Not available	Not available
2,2,4,6,6-Pentamethylheptane	13475-82-6	170-195[14]	443-468

Note: Boiling points can vary slightly based on experimental conditions and data sources. "Not available" indicates that the data was not readily found in the conducted searches.

Experimental Protocol: Vacuum Fractional Distillation

This protocol details the procedure for separating a mixture of C12H26 isomers.

3.1. Materials and Equipment

- Reagents:
 - Mixture of C12H26 isomers
 - Boiling chips or a magnetic stir bar
 - High-vacuum grease
 - Dry ice and acetone or isopropanol (for cold trap)
- Glassware and Apparatus:
 - Round-bottom flask (distilling flask)
 - Heating mantle with a stirrer
 - Fractionating column (e.g., Vigreux, packed column)
 - Distillation head with a thermometer adapter
 - Thermometer (-10 to 250 °C)
 - Condenser (Liebig or Allihn)
 - Vacuum adapter
 - Receiving flasks (round-bottom or Erlenmeyer)
 - Cold trap
 - Vacuum pump
 - Manometer
 - Clamps and stands
 - Tubing for vacuum and cooling water

3.2. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. 4,4,6-Trimethylnonane | C12H26 | CID 21558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6,7-Trimethylnonane | C12H26 | CID 53423859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4,4-Tetramethyloctane (CAS 62183-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,3,6,7-Tetramethyloctane | C12H26 | CID 537765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 8. 2-methyl decane, 6975-98-0 [thegoodsentscompany.com]
- 9. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 12. 3-ethyldecane [webbook.nist.gov]
- 13. 2,4,6-TRIMETHYLNONANE [chemicalbook.com]
- 14. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]

- To cite this document: BenchChem. [Protocol for the Fractional Distillation of C12H26 Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14536976#protocol-for-fractional-distillation-of-c12h26-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com